Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate
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Overview
Description
Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate is a chemical compound with diverse applications in scientific research. This compound is known for its potential in studying various chemical reactions and exploring its role in drug development and synthesis. The molecular formula of this compound is C14H13ClO5S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate typically involves the sulfonation of 4-chloro-2,5-dimethoxybenzene followed by esterification with phenol. The reaction conditions often require the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The esterification step can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonate group.
Oxidation and Reduction: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of phenolic derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of base and boronic acids for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and phenolic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways by binding to specific proteins or altering the redox state of cells through its oxidation and reduction reactions.
Comparison with Similar Compounds
Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate can be compared with other sulfonate esters and methoxy-substituted benzene derivatives:
Similar Compounds: Examples include methyl 4-chloro-2,5-dimethoxybenzenesulfonate and ethyl 4-chloro-2,5-dimethoxybenzenesulfonate.
Properties
IUPAC Name |
phenyl 4-chloro-2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5S/c1-18-12-9-14(13(19-2)8-11(12)15)21(16,17)20-10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQZCDGWBDPOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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